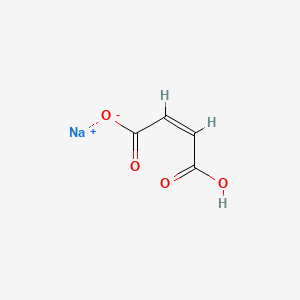
Monosodium maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monosodium maleate, also known as sodium hydrogen maleate, is the monosodium salt of maleic acid. It is a white to almost white crystalline powder that is highly soluble in water. The compound is used in various applications due to its buffering properties and its role as an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monosodium maleate can be synthesized by neutralizing maleic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where maleic acid (C4H4O4) reacts with sodium hydroxide (NaOH) to form this compound (C4H3NaO4) and water (H2O). The reaction conditions usually involve maintaining a controlled pH and temperature to ensure complete neutralization and high purity of the product .
Industrial Production Methods: In industrial settings, this compound is produced by a similar neutralization process but on a larger scale. The process involves the careful addition of sodium hydroxide to a solution of maleic acid, followed by crystallization and drying to obtain the final product. The purity of the compound is typically ensured through rigorous quality control measures, including titrimetric analysis and spectroscopic methods .
Análisis De Reacciones Químicas
Types of Reactions: Monosodium maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid or further to fumaric acid.
Reduction: Reduction of this compound can yield succinic acid.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reactions: Various metal salts can be used to replace the sodium ion in this compound
Major Products Formed:
Oxidation: Maleic acid, fumaric acid.
Reduction: Succinic acid.
Substitution: Metal maleates (e.g., calcium maleate, magnesium maleate).
Aplicaciones Científicas De Investigación
Monosodium maleate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Biology: this compound is used in biochemical assays and as a component in buffer solutions for biological experiments.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of monosodium maleate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. This property is crucial in various biochemical and industrial processes where pH control is essential. The compound interacts with hydrogen ions (H+) and hydroxide ions (OH-) to stabilize the pH, thereby influencing the activity of enzymes and other biochemical pathways .
Comparación Con Compuestos Similares
Monosodium fumarate: Similar in structure but differs in the position of the double bond.
Disodium maleate: Contains two sodium ions instead of one.
Maleic acid: The parent compound without the sodium ion.
Uniqueness: Monosodium maleate is unique due to its specific buffering capacity and solubility in water. Its ability to maintain pH in a narrow range makes it particularly useful in applications where precise pH control is required. Compared to disodium maleate, this compound offers a different ionic strength and buffering range, making it suitable for specific applications .
Propiedades
Número CAS |
3105-55-3 |
|---|---|
Fórmula molecular |
C4H4NaO4 |
Peso molecular |
139.06 g/mol |
Nombre IUPAC |
sodium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |
Clave InChI |
RYDFXSRVZBYYJV-ODZAUARKSA-N |
SMILES |
C(=CC(=O)[O-])C(=O)O.[Na+] |
SMILES isomérico |
C(=C\C(=O)O)\C(=O)O.[Na] |
SMILES canónico |
C(=CC(=O)O)C(=O)O.[Na] |
| 18016-19-8 30915-61-8 3105-55-3 |
|
Descripción física |
Pellets or Large Crystals Solid; [Sigma-Aldrich MSDS] |
Pictogramas |
Irritant |
Números CAS relacionados |
18016-19-8 |
Sinónimos |
hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Sodium Hydrogen Maleate?
A1: Sodium Hydrogen Maleate (Monosodium maleate) is characterized by:
- Molecular formula: NaH(C4H2O4) * 3H2O [, , ]
- Crystal structure: Triclinic, P1 space group [, , ]
- Key structural features:
- Contains a hydrogen maleate anion (HOO(CH)2COO-) with a strong intramolecular asymmetric hydrogen bond. [, ]
- The sodium cation (Na+) is coordinated to six oxygen atoms, forming a distorted octahedral arrangement. []
- Three crystallographically independent water molecules are present, each with a distorted tetrahedral environment. []
- Spectroscopic data: FTIR spectroscopy confirms the presence of functional groups characteristic of maleate anions and water molecules. [] UV-Vis-NIR spectroscopy reveals the optical properties of the crystal. []
Q2: How does the crystal structure of Sodium Hydrogen Maleate relate to its physical properties?
A2: The layered structure of Sodium Hydrogen Maleate, formed by interlinked hydrogen maleate ions and water molecules via hydrogen bonds, contributes to its observed cleavage plane parallel to (010). [] Additionally, π-π stacking interactions between the hydrogen maleate anions are observed, potentially influencing its solid-state packing and stability. []
Q3: What is known about the stability of Sodium Hydrogen Maleate?
A3: While specific stability data is not extensively discussed in the provided research, the crystal structure reveals strong intra- and intermolecular hydrogen bonding networks, which could contribute to its stability. [, ] Further investigation into factors like temperature, humidity, and light sensitivity would be needed to fully characterize its stability profile.
Q4: Has Sodium Hydrogen Maleate been studied for its potential use as an embedding medium in electron microscopy?
A4: Yes, a modified form of Sodium Hydrogen Maleate, incorporated into an aminoplastic resin, has been explored as a water-soluble embedding medium for electron microscopy. [] This approach aimed to preserve cellular lipid components, which are often extracted by organic solvents used in conventional embedding procedures. The study demonstrated improved preservation of lipid structures in frog egg samples. []
Q5: What role does Sodium Hydrogen Maleate play in ESR studies of free radicals?
A5: Sodium Hydrogen Maleate has been utilized in Electron Spin Resonance (ESR) studies investigating the formation and behavior of free radicals. Irradiation of single crystals of Sodium Hydrogen Maleate leads to the formation of hydroxyl (OH) radicals originating from the water of crystallization. [] Notably, two distinct types of OH radicals with different orientations and g-tensors were observed, indicating specific trapping sites within the crystal lattice. [] This research highlighted the role of water molecules in hydrated organic crystals as a source of radiation-induced radicals.
Q6: How do the alkali metal cations influence radical formation in irradiated maleate salts?
A6: Interestingly, ESR studies revealed a significant difference in the radical species generated by irradiation depending on the alkali metal cation present in the maleate salt. [] While potassium hydrogen maleate primarily yielded a symmetrical delocalized π radical, sodium hydrogen maleate favored the formation of a radical through hydrogen addition to the double bond of the maleate anion. [] This selectivity in radical formation suggests a strong influence of the cation on the electronic structure and reactivity of the maleate moiety upon irradiation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


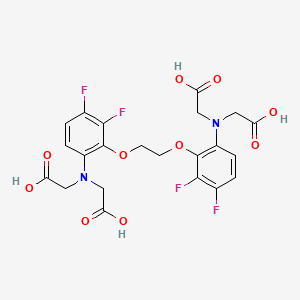

![(2S,4S,5R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-(hexacosanoylamino)-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1260315.png)
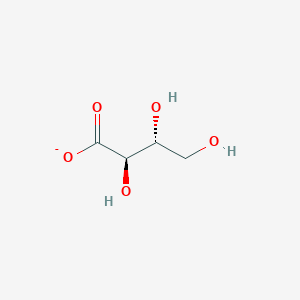
![N-tert-butyl-1-[[5-[(E)-2-(2-ethoxyphenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-4-carboxamide](/img/structure/B1260319.png)
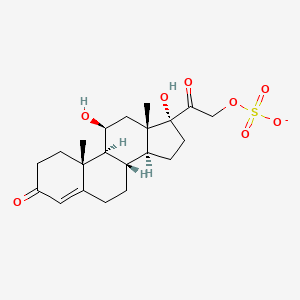
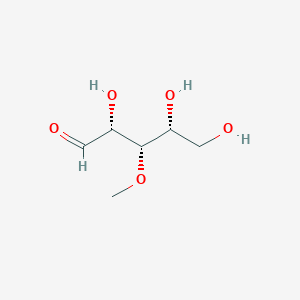
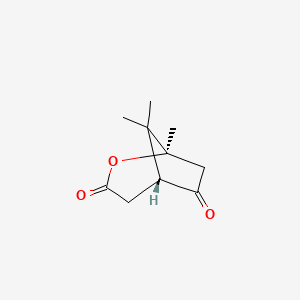
![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)
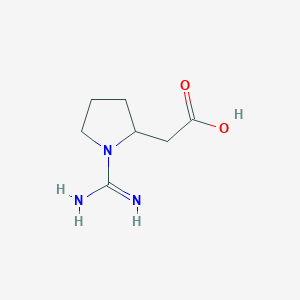
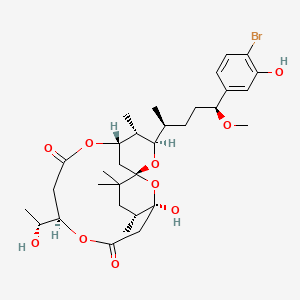
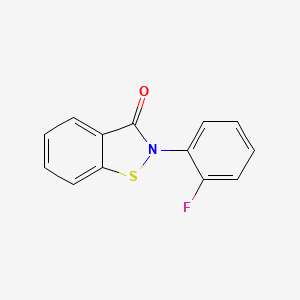
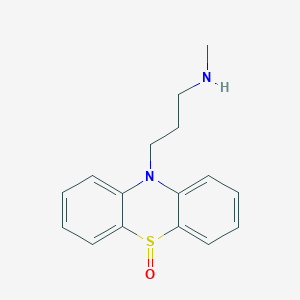
![(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1260334.png)
